molecular formula C18H15BrClN3OS B3002458 5-bromo-2-chloro-N-(4-phenyl-5-propan-2-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide CAS No. 1365630-32-5

5-bromo-2-chloro-N-(4-phenyl-5-propan-2-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide

Cat. No. B3002458
CAS RN: 1365630-32-5
M. Wt: 436.75
InChI Key: LYDBAMSTQINDJH-UHFFFAOYSA-N
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Description

The compound "5-bromo-2-chloro-N-(4-phenyl-5-propan-2-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide" is a complex molecule that likely exhibits a range of intermolecular interactions and chemical properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related halogenated pyridine derivatives often involves multi-step reactions, starting from basic materials such as pyridine or halogenated pyridines. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds . Similarly, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide starts from 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation and conversion to diethylamide . These methods suggest that the synthesis of the compound may also involve halogenation, aryl substitution, and amide formation steps.

Molecular Structure Analysis

The molecular structure of halogenated pyridine derivatives is often confirmed by spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR, as well as by single-crystal X-ray diffraction studies . These compounds can exhibit various intramolecular interactions, such as hydrogen bonding, which can influence their molecular conformation and stability. For example, the 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide forms an intramolecular C-H…N hydrogen bond, creating a stable ring motif .

Chemical Reactions Analysis

The reactivity of halogenated pyridine derivatives can be influenced by the presence of electron-withdrawing or electron-donating groups, as well as the position of the halogen atoms. These compounds can participate in further chemical reactions, such as Suzuki coupling, which is used to synthesize 2,5-di[4'-(9H-carbazol-9-yl)phenyl]pyridine . The presence of halogen atoms can also facilitate nucleophilic substitution reactions, as seen in the synthesis of 3-chloro-2-hydrazine pyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridine derivatives can be deduced from their molecular structure and intermolecular interactions. The crystal packing is often stabilized by hydrogen bonds and π-interactions, which can include C-H…π, π…π, and lone pair halogen…π contacts . These interactions contribute to the solid-state stability of the compounds and can affect their melting points, solubility, and other physical properties. The biological activities, such as insecticidal and fungicidal properties, are also evaluated for some derivatives, indicating potential applications in agriculture .

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other heterocyclic compounds, it may influence a variety of biochemical pathways, potentially impacting cellular processes such as signal transduction, gene expression, and metabolic regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown Its distribution within the body would depend on factors such as protein binding and lipid solubility. The compound would likely be metabolized in the liver, with potential excretion routes including renal and biliary elimination .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other heterocyclic compounds, it may have a range of potential effects, including modulation of enzyme activity, alteration of cellular signaling pathways, and potential impacts on gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, individual factors such as age, sex, genetic background, and health status can also influence the compound’s efficacy and potential side effects .

Safety and Hazards

As with any chemical compound, handling “5-bromo-2-chloro-N-(4-phenyl-5-propan-2-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide” would require appropriate safety precautions. Without specific data, it’s hard to comment on the exact safety and hazards associated with this compound .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

5-bromo-2-chloro-N-(4-phenyl-5-propan-2-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClN3OS/c1-10(2)15-14(11-6-4-3-5-7-11)22-18(25-15)23-17(24)13-8-12(19)9-21-16(13)20/h3-10H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDBAMSTQINDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=C(N=CC(=C2)Br)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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